molecular formula C6H9NO4 B11917871 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid CAS No. 331000-19-2

1-Acetyl-3-hydroxyazetidine-3-carboxylic acid

Cat. No.: B11917871
CAS No.: 331000-19-2
M. Wt: 159.14 g/mol
InChI Key: NEKOZZCOLIDLQH-UHFFFAOYSA-N
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Description

1-Acetyl-3-hydroxyazetidine-3-carboxylic acid is a unique compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine-3-carboxylic acid with acetic anhydride in the presence of a base, such as pyridine, to yield the desired product . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid stands out due to its combination of acetyl and carboxylic acid functional groups, which impart unique reactivity and biological activity.

Properties

CAS No.

331000-19-2

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

1-acetyl-3-hydroxyazetidine-3-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-4(8)7-2-6(11,3-7)5(9)10/h11H,2-3H2,1H3,(H,9,10)

InChI Key

NEKOZZCOLIDLQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(C(=O)O)O

Origin of Product

United States

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